1-(4-Bromothiazol-5-yl)ethanone
CAS No.: 1368248-75-2
Cat. No.: VC6310720
Molecular Formula: C5H4BrNOS
Molecular Weight: 206.06
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1368248-75-2 |
|---|---|
| Molecular Formula | C5H4BrNOS |
| Molecular Weight | 206.06 |
| IUPAC Name | 1-(4-bromo-1,3-thiazol-5-yl)ethanone |
| Standard InChI | InChI=1S/C5H4BrNOS/c1-3(8)4-5(6)7-2-9-4/h2H,1H3 |
| Standard InChI Key | CFQYIIOBFFFTLJ-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=C(N=CS1)Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The molecular structure of 1-(4-bromothiazol-5-yl)ethanone consists of a five-membered thiazole ring containing nitrogen and sulfur atoms. The bromine substituent at the 4-position and the ethanone group at the 5-position confer distinct electronic and steric properties. The compound’s IUPAC name is 1-(4-bromo-1,3-thiazol-5-yl)ethanone, and its canonical SMILES representation is .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 206.06 g/mol |
| CAS Number | 1368248-75-2 |
| Solubility | Soluble in organic solvents |
| Melting Point | Data pending further analysis |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via Friedel-Crafts acylation, where 4-bromothiazole reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., ) under anhydrous conditions. Optimized parameters include a temperature range of 0–25°C and solvent systems such as dichloromethane. Yields exceeding 70% are achievable with precise stoichiometric control of the catalyst.
Alternative Routes
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Nucleophilic Aromatic Substitution: 2,4-Dibromothiazole undergoes lithiation with -butyllithium (-BuLi) at -78°C, followed by acetylation with -acetylmorpholine.
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Cross-Coupling Reactions: Palladium-catalyzed Suzuki-Miyaura reactions enable functionalization of the thiazole ring, though this method is less common for bulk synthesis .
Industrial Manufacturing
Industrial production employs continuous flow reactors to enhance scalability and reproducibility. Automated systems regulate reaction parameters, minimizing side reactions and ensuring >95% purity . Quality control protocols include HPLC and GC-MS analyses to verify chemical integrity.
Chemical Reactivity and Derivatives
Substitution Reactions
The bromine atom at the 4-position undergoes nucleophilic substitution with reagents such as sodium methoxide () or amines, yielding thiazole derivatives with modified functional groups. For example, reaction with morpholine produces -substituted thiazoles, which are precursors to bioactive molecules.
Oxidation and Reduction
The ethanone group participates in redox reactions:
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Oxidation: Treatment with in acidic conditions converts the ketone to a carboxylic acid ().
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Reduction: Sodium borohydride () reduces the ketone to a secondary alcohol ().
Cross-Coupling Applications
The bromine substituent facilitates palladium-catalyzed cross-coupling reactions, enabling the synthesis of biaryl and heteroaryl compounds. For instance, Suzuki couplings with arylboronic acids produce extended π-systems for material science applications .
Biological and Pharmacological Activities
Antimicrobial Properties
Preliminary studies indicate moderate antimicrobial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 32–64 µg/mL . The thiazole ring’s ability to disrupt bacterial cell wall synthesis is hypothesized as the mechanism.
Antifungal Activity
Derivatives of 1-(4-bromothiazol-5-yl)ethanone exhibit antifungal effects against Candida albicans, though potency is substrate-dependent. Structural modifications, such as introducing electron-withdrawing groups, enhance activity by 40%.
Enzyme Inhibition
The compound acts as a competitive inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways. In vitro assays show an IC₅₀ of 18 µM, suggesting potential for anti-inflammatory drug development .
Industrial and Research Applications
Pharmaceutical Development
1-(4-Bromothiazol-5-yl)ethanone is a building block for ALX receptor agonists, which are investigated for treating asthma and chronic obstructive pulmonary disease (COPD). Derivatives also show promise as kinase inhibitors in oncology research .
Agrochemicals
The compound is utilized in synthesizing thiazole-based herbicides and fungicides. Its derivatives disrupt fungal ergosterol biosynthesis, offering protection against Phytophthora infestans in crops.
Material Science
In optoelectronics, bromothiazole derivatives serve as ligands in luminescent complexes. For example, iridium(III) complexes incorporating this compound exhibit blue emission with a quantum yield of 0.42 .
Future Research Directions
Therapeutic Optimization
Structural analogs with improved bioavailability and reduced toxicity are under investigation. Computational modeling predicts that fluorination at the 2-position could enhance blood-brain barrier penetration .
Green Synthesis Methods
Efforts to replace traditional Lewis acids with ionic liquids or biocatalysts aim to reduce environmental impact. Preliminary results show comparable yields using immobilized lipases.
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